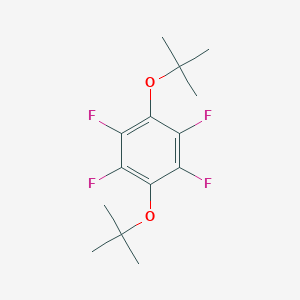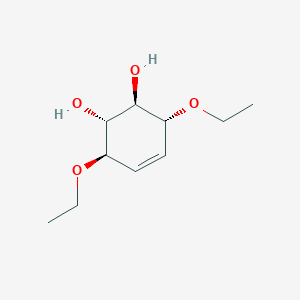
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol, commonly known as DECD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has two enantiomers, (1R,2R,3R,6R)-DECD and (1S,2S,3S,6S)-DECD, which have different biological activities.
Mechanism Of Action
The mechanism of action of DECD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways.
Biochemical And Physiological Effects
DECD has been shown to have a variety of biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: DECD has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Inhibition of inflammation: DECD has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
3. Improvement of cognitive function: DECD has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
4. Induction of apoptosis: DECD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages And Limitations For Lab Experiments
DECD has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on DECD, including but not limited to:
1. Development of new synthesis methods: New synthesis methods for DECD could improve its yield and purity.
2. Investigation of its pharmacokinetics: Further studies on the pharmacokinetics of DECD could provide insight into its bioavailability and distribution in the body.
3. Identification of new biological activities: There may be additional biological activities of DECD that have not yet been discovered.
4. Development of new drug delivery systems: New drug delivery systems for DECD could improve its solubility and stability.
Conclusion:
In conclusion, DECD is a chiral molecule that has been widely used in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. While DECD has several advantages for lab experiments, it also has some limitations. Future research on DECD could lead to the development of new synthesis methods, drug delivery systems, and the discovery of new biological activities.
Synthesis Methods
DECD can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of cyclohexene with ethylene glycol in the presence of acid catalysts, followed by esterification with ethanol. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to convert cyclohexene to DECD.
Scientific Research Applications
DECD has been used in a wide range of scientific research studies, including but not limited to:
1. Anti-inflammatory activity: DECD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: DECD has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective activity: DECD has been shown to have neuroprotective activity by reducing neuronal damage and improving cognitive function.
4. Anti-cancer activity: DECD has been shown to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth.
properties
CAS RN |
120494-26-0 |
|---|---|
Product Name |
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(1R,2R,3R,6R)-3,6-diethoxycyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C10H18O4/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-12H,3-4H2,1-2H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
JDHZECBBPMTZNC-IMSYWVGJSA-N |
Isomeric SMILES |
CCO[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)OCC |
SMILES |
CCOC1C=CC(C(C1O)O)OCC |
Canonical SMILES |
CCOC1C=CC(C(C1O)O)OCC |
synonyms |
4-Cyclohexene-1,2-diol,3,6-diethoxy-,(1alpha,2bta,3alpha,6bta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
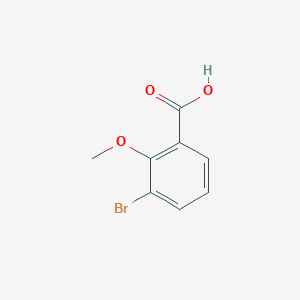
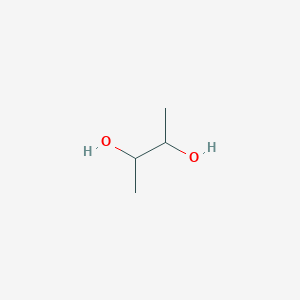
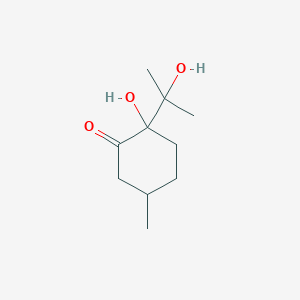
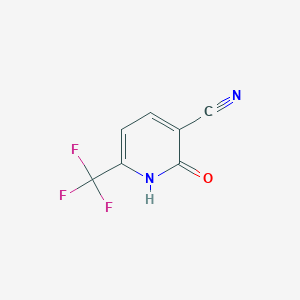
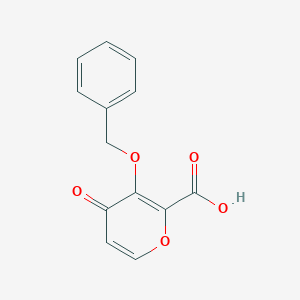
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
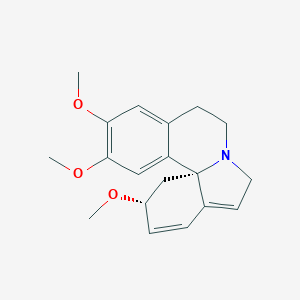
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)




